5-(Propoxymethyl)furan-2-carbaldehyde
Description
Structure
3D Structure
Properties
CAS No. |
1917-66-4 |
|---|---|
Molecular Formula |
C9H12O3 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
5-(propoxymethyl)furan-2-carbaldehyde |
InChI |
InChI=1S/C9H12O3/c1-2-5-11-7-9-4-3-8(6-10)12-9/h3-4,6H,2,5,7H2,1H3 |
InChI Key |
GIOIMYYFBZQLCS-UHFFFAOYSA-N |
Canonical SMILES |
CCCOCC1=CC=C(O1)C=O |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry
Production of Furan-2-carbaldehyde and 5-Hydroxymethylfurfural (B1680220) from Renewable Resources
The conversion of biomass into furanic aldehydes is a cornerstone of modern biorefining. atibt.org Lignocellulosic biomass, which includes materials like wood, agricultural residues, and non-edible food wastes, serves as a plentiful and sustainable source of carbohydrates. atibt.orgmdpi.combioresources.com These carbohydrates, primarily in the form of cellulose (B213188) and hemicellulose, can be broken down into their constituent C5 (pentose) and C6 (hexose) sugars, which are the direct starting materials for furfural (B47365) and HMF, respectively. nih.gov
The core chemical transformation in the production of furanic aldehydes is the acid-catalyzed dehydration of monosaccharides. nih.gov This process involves the removal of three water molecules from the sugar backbone.
Furan-2-carbaldehyde (Furfural) from Pentoses: Furfural is produced from the dehydration of C5 sugars, such as xylose and arabinose, which are major components of hemicellulose. nih.govwikipedia.org The reaction is typically carried out in an aqueous acidic medium, where the acyclic form of the pentose (B10789219) undergoes a series of dehydration and cyclization steps to yield the furan (B31954) ring with an aldehyde group at the 2-position. researchgate.netresearchgate.net
5-Hydroxymethylfurfural (HMF) from Hexoses: HMF is a highly valuable platform chemical derived from the dehydration of C6 sugars like fructose (B13574) and glucose. mdpi.commdpi.com The dehydration of fructose to HMF is relatively straightforward and can be achieved with high selectivity using various acid catalysts. nih.govresearchgate.net However, glucose, the monomer of cellulose and the most abundant natural hexose (B10828440), presents a greater challenge. mdpi.com The conversion of glucose to HMF typically requires a two-step process within a single pot: first, the isomerization of glucose (an aldose) to fructose (a ketose), which is facilitated by Lewis acid catalysts, followed by the Brønsted acid-catalyzed dehydration of the resulting fructose to HMF. mdpi.comrsc.org
A variety of heterogeneous catalysts have been explored for this transformation, including metal oxides like Nb2O5, which has shown promise for fructose dehydration. nih.gov The choice of catalyst and reaction conditions is critical to maximize the yield of HMF while minimizing the formation of by-products such as levulinic acid and formic acid. nih.govresearchgate.net
In line with the principles of green chemistry, significant research has focused on developing more sustainable and environmentally friendly methods for producing furanic aldehydes. mdpi.comrsc.org Key strategies include:
Use of Biphasic Solvent Systems: To overcome low selectivity and the formation of undesirable by-products in aqueous systems, biphasic reaction media have been developed. researchgate.net These systems typically consist of water and an organic co-solvent. This allows for the continuous extraction of the produced HMF from the reactive aqueous phase into the organic phase, thus preventing its rehydration and other side reactions. atibt.org
Development of Recyclable Heterogeneous Catalysts: The use of solid, recyclable catalysts is a major focus. rsc.org For instance, sulfated titania (SO42−/TiO2) has been demonstrated as an efficient and reusable catalyst for the dehydration of glucose and fructose to HMF. rsc.org These solid acids can be easily separated from the reaction mixture and reused multiple times, reducing waste and processing costs. rsc.org
Ionic Liquid and Deep Eutectic Solvent Systems: Ionic liquids and deep eutectic solvents are being investigated as alternative reaction media. bioresources.com For example, a system using choline (B1196258) chloride and oxalic acid has been shown to be effective for converting cellulose into valuable products, including HMF. researchgate.net These solvents can act as both the catalyst and the reaction medium, offering unique solvating properties for biomass. bioresources.comresearchgate.net
Etherification Strategies for 5-Hydroxymethylfurfural to Alkoxymethylfurfural Analogues
Once HMF is produced, its functional groups—a hydroxyl group and an aldehyde group—can be selectively modified to create a range of valuable derivatives. nih.gov The etherification of the hydroxyl group on the HMF side chain with an alcohol leads to the formation of 5-(alkoxymethyl)furan-2-carbaldehydes. When propanol (B110389) is used as the alcohol, the resulting product is 5-(propoxymethyl)furan-2-carbaldehyde.
A particularly efficient method for producing furanic ethers is the one-pot reductive etherification of HMF. rsc.orgrsc.org This process combines both the reduction of the aldehyde group and the etherification of the hydroxyl group in a single step. bohrium.com When HMF is reacted with an alcohol like 2-propanol in the presence of a suitable bifunctional catalyst, the alcohol can serve as both the etherifying agent and the hydrogen source for the reduction (a process known as catalytic transfer hydrogenation). bohrium.combohrium.com
This pathway can lead to the formation of 2,5-bis(alkoxymethyl)furans, which are considered potential biodiesel candidates. rsc.orgresearchgate.netdntb.gov.ua For example, the one-pot reductive etherification of HMF with 2-propanol can yield 2,5-bis(propoxymethyl)furan (BPMF). rsc.orgbohrium.combohrium.com The selective synthesis of the mono-ether, this compound, versus the di-ether, BPMF, depends heavily on the catalyst and reaction conditions.
The selective etherification of HMF to produce compounds like 5-(ethoxymethyl)furfural (EMF) and its analogues has been extensively studied using various solid acid catalysts. confex.comacs.org The goal is to achieve high conversion of HMF while maintaining high selectivity towards the desired ether product, avoiding self-etherification or other side reactions. acs.org
Several types of catalysts have been evaluated, including zeolites (such as H-BEA and H-ZSM-5), sulfonic acid functionalized resins (like Amberlyst-15), and supported heteropolyacids. nih.govrsc.orgconfex.comacs.org The performance of these catalysts is influenced by their structural properties, such as pore size and acid site density. confex.com For instance, H-BEA zeolite has demonstrated exceptionally high selectivity (95%) for the cross-etherification of HMF with ethanol (B145695) to produce EMF, outperforming other zeolites and Amberlyst-15. acs.orgacs.org
Catalyst Performance in HMF Etherification with Ethanol
| Catalyst | HMF Conversion (%) | Selectivity to EMF (%) | Reference |
|---|---|---|---|
| H-BEA | >60 | 95 | acs.orgacs.org |
| Amberlyst-15 | >60 | 76 | acs.orgacs.org |
| H-MFI | >60 | 88 | acs.orgacs.org |
| H-FAU | >60 | 64 | acs.orgacs.org |
| H-MOR | >60 | 63 | acs.orgacs.org |
| H4SiW12O40/MCM-41 | 92.0 | 84.1 | nih.gov |
The type and balance of acidic sites on a catalyst's surface are crucial for the selective conversion of HMF and its precursors. bohrium.comresearchgate.net Both Brønsted and Lewis acid sites play distinct and sometimes cooperative roles.
Brønsted Acid Sites (BAS): These sites, which are proton donors, are primarily responsible for catalyzing the etherification reaction. bohrium.comfigshare.com The mechanism is believed to proceed through the protonation of the hydroxyl group of HMF, followed by dehydration to form a stable carbocation, which then reacts with the alcohol. acs.org Density functional theory (DFT) calculations suggest that HMF adsorption and the subsequent etherification step benefit from Brønsted-acid sites. figshare.comacs.org For the cross-etherification of HMF with alcohols, Brønsted acidity is the main driver. bohrium.com
Lewis Acid Sites (LAS): These sites are electron-pair acceptors. In the context of HMF valorization, Lewis acids are essential for the isomerization of glucose to fructose, a necessary first step when starting from glucose. mdpi.comrsc.org In reductive etherification processes that utilize alcohols as hydrogen donors (MPV-type reactions), Lewis acid sites are responsible for catalyzing the reduction of the furfural's aldehyde group. bohrium.combohrium.com
Therefore, for the one-pot reductive etherification of HMF to products like BPMF, a bifunctional catalyst with a carefully tuned balance of Brønsted and Lewis acidity is required. bohrium.comresearchgate.net Sufficient Brønsted sites are needed to promote the etherification reaction, while an abundance of Lewis sites facilitates the reduction step. bohrium.com The development of catalysts such as Sn-HZSM-5, which possesses both types of sites, has shown high conversion of HMF (96%) and excellent selectivity towards BPMF (99%) due to this synergistic effect. bohrium.com
Investigation of Catalytic Systems for Selective Etherification
Application of Heterogeneous Catalysts (e.g., Zeolites, Metal Oxides)
The synthesis of furan derivatives, including precursors to this compound, frequently employs heterogeneous catalysts due to their ease of separation and potential for reuse. Zeolites and metal oxides are prominent in this class.
Zeolites are crystalline aluminosilicates with well-defined microporous structures that can be tailored to provide shape selectivity and acidic sites for catalysis. In furan chemistry, zeolites like H-ZSM-5 are studied for reactions such as the conversion of furanics into aromatics and other valuable chemicals. tue.nl The acidity and pore structure of the zeolite are critical factors influencing catalyst performance and product distribution. researchgate.net For instance, the conversion of furfural, a related compound, to furan via decarbonylation has been investigated using H-ZSM-5, with density functional theory (DFT) studies suggesting a pathway involving protonation at the α-carbon as the most favorable route. rsc.org While direct synthesis of this compound using zeolites is not extensively documented, their application in converting biomass-derived furans highlights their potential. tue.nl However, catalyst deactivation due to coke formation remains a significant challenge. tue.nlresearchgate.net
Metal oxides also serve as effective heterogeneous catalysts. Materials like magnetite (Fe₃O₄) and magnesium oxide (MgO) have been used to create hybrid systems for the dehydration of biomass-derived glucose to 5-hydroxymethylfurfural (HMF), a key precursor for alkoxymethylfurans. lidsen.com Bifunctional catalysts combining oxides and zeolites have been proposed for converting syngas into chemical intermediates, which can then be transformed into various chemicals within the zeolite structure. acs.orgacs.org In the context of furan transformations, titanium silicate (B1173343) molecular sieves (TS-1) have been shown to efficiently catalyze the oxidation of furan derivatives to maleic acid in the presence of hydrogen peroxide. acs.org
| Catalyst | Reaction | Key Findings | Reference |
|---|---|---|---|
| H-ZSM-5 Zeolite | Furfural decarbonylation to furan | DFT studies indicate the reaction pathway is influenced by the zeolite's active sites. rsc.org Fast deactivation due to coke formation is a major issue. tue.nl | tue.nlrsc.org |
| Nano Metal Oxide Frameworks (Fe₃O₄/MgO) | Dehydration of glucose to HMF | A hybrid system yielded 95% HMF after 6 hours at 80°C. lidsen.com | lidsen.com |
| TS-1 (Titanium Silicate) | Oxidation of furfural to maleic acid | In acetic acid with H₂O₂, achieved a 59% yield of maleic acid. acs.org | acs.org |
| Amberlyst® 15 | Hydrolysis/condensation of 2-methylfuran | Achieved a yield of 80% for 5,5-bis(5-methyl-2-furyl)pentan-2-one. The catalyst can be regenerated and reused. researchgate.net | researchgate.net |
Noble and Non-Noble Metal Catalysts for Furanic Transformations
Both noble and non-noble metal catalysts are instrumental in the transformation of furanic compounds, offering distinct advantages in terms of activity, selectivity, and cost.
Noble metal catalysts , such as platinum (Pt), palladium (Pd), ruthenium (Ru), and gold (Au), are highly efficient for various furanic transformations, including hydrogenation and oxidation. researchgate.netnih.gov For instance, supported Pd catalysts are effective for the decarbonylation of furfural to furan. researchgate.net Bimetallic noble metal catalysts, like Pt-Pd on carbon nanotubes, have been investigated for furfural hydrogenation. researchgate.net Gold nanoparticles supported on TiO₂ have been shown to catalyze the cycloisomerization of allenones into furans under mild conditions. organic-chemistry.org Despite their high activity, the high cost and limited availability of noble metals are significant drawbacks for industrial-scale applications. nih.govmdpi.com
Non-noble metal catalysts , based on elements like nickel (Ni), copper (Cu), cobalt (Co), and iron (Fe), are gaining prominence as cost-effective and environmentally friendly alternatives. nih.govmdpi.com Nickel-based catalysts, in particular, have shown high activity for steam methane (B114726) reforming and are being developed for biofuel production. mdpi.com Nickel carbide nanoparticles supported on alumina (B75360) have been successfully used for the hydrogenation of furfural to tetrahydrofurfuryl alcohol with high yield under mild conditions. miragenews.com Non-noble metal electrocatalysts are also being developed for the oxidation of HMF to 2,5-furandicarboxylic acid (FDCA), a valuable polymer monomer. nih.govrsc.org While these catalysts are more affordable, they can sometimes require harsher reaction conditions or exhibit lower stability compared to their noble metal counterparts. nih.govmiragenews.comrsc.org
| Catalyst Type | Examples | Advantages | Disadvantages | Reference |
|---|---|---|---|---|
| Noble Metals | Pt, Pd, Ru, Au | High activity and selectivity, mild reaction conditions. researchgate.netnih.gov | High cost, scarcity, susceptibility to poisoning. nih.govmdpi.com | researchgate.netnih.govnih.govmdpi.com |
| Non-Noble Metals | Ni, Cu, Co, Fe | Low cost, abundant, environmentally friendly. nih.govmdpi.com | Often require harsher conditions, may have lower stability or selectivity. miragenews.comrsc.org | nih.govmdpi.commiragenews.comrsc.org |
One-Pot Synthesis Approaches for Alkoxymethylfuran-2-carbaldehydes
One-pot syntheses offer significant advantages in terms of efficiency, economy, and reduced waste by combining multiple reaction steps in a single reactor without isolating intermediates. organic-chemistry.org For the synthesis of alkoxymethylfuran-2-carbaldehydes like this compound, a potential one-pot approach would involve the direct conversion of biomass-derived HMF. This would typically entail the acid-catalyzed etherification of the hydroxyl group of HMF with the corresponding alcohol (in this case, propanol).
While specific literature on a one-pot synthesis for this compound is limited, analogous one-pot procedures for other complex molecules are well-established. For example, methods for the one-pot synthesis of O-aryl carbamates organic-chemistry.org and β-siloxy-α-haloaldehydes nih.gov have been developed. These processes often rely on the in-situ generation of reactive intermediates. A plausible one-pot strategy for this compound could start from fructose or glucose, proceeding through dehydration to HMF, followed by in-situ etherification with propanol using a solid acid catalyst that facilitates both steps. The transformation of lignocellulose to stable furan-based platform compounds like 5-ethoxymethylfurfural (EMF) is considered an effective route for producing valuable chemicals. acs.org
Derivatization from Furan-2-carbaldehyde
Furan-2-carbaldehyde (furfural) and its derivatives are versatile building blocks for synthesizing more complex molecules. Two important reactions for its derivatization are the Meerwein arylation and Vilsmeier formylation.
Meerwein Reaction Conditions for Arylfuran-2-carboxaldehydes
The Meerwein arylation is a radical reaction that involves the addition of an aryl diazonium salt to an electron-poor alkene, often catalyzed by a metal salt, typically a copper salt. researchgate.netwikipedia.org This reaction can be used to synthesize 5-arylfuran-2-carbaldehydes from furan-2-carbaldehyde. The reaction product is an arylated arene compound. wikipedia.org The mechanism is thought to involve the generation of an aryl radical from the diazonium salt, which then adds to the furan ring. researchgate.netwikipedia.org
The success and yield of the reaction are highly dependent on the solvent, the catalyst, and the counter-ion of the diazonium salt. researchgate.net For example, the reaction of coumarin (B35378) with p-chlorodiazonium chloride in the presence of a copper(II) chloride catalyst produces 3-(p-chlorophenyl)coumarin. thermofisher.com In the case of furan-2-carbaldehyde, arylation occurs at the 5-position. researchgate.net
| Substrate | Aryl Diazonium Salt | Catalyst | Solvent | Product | Reference |
|---|---|---|---|---|---|
| Furan-2-carbaldehyde | Arenediazonium salts | Cu(I) or Cu(II) salts | Various organic solvents | 5-Aryl-furan-2-carbaldehydes | researchgate.net |
| Coumarin | p-Chlorodiazonium chloride | Copper(II) chloride | Not specified | 3-(p-Chlorophenyl)coumarin | thermofisher.com |
| Acrylic acid | Aryl diazonium salt | Copper(I) bromide | Not specified | α-Bromocarboxylic acid derivative | wikipedia.org |
Vilsmeier Formylation for Furan-2-carbaldehyde Derivatives
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds. chemistrysteps.comorganic-chemistry.org The reaction uses a Vilsmeier reagent, which is typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride like phosphorus oxychloride (POCl₃) or oxalyl chloride. chemistrysteps.commdpi.com
This electrophilic substitution reaction is particularly effective for furan and its derivatives. researchgate.net The reaction of furan with the Vilsmeier reagent (DMF/POCl₃) yields furan-2-carbaldehyde in near quantitative yield. researchgate.net By using deuterated DMF (DMF-d₇), furan-2-carbaldehyde-d can be synthesized with a high degree of deuteration. mdpi.com The Vilsmeier reagent is a weaker electrophile than those used in Friedel-Crafts acylation, which is why the reaction works best with electron-rich substrates like furans. chemistrysteps.com This method can also be used to synthesize substituted furan aldehydes, such as 2-chloro-4-formyl-5-arylfuran derivatives from substituted 3-benzoylpropionic acids. tandfonline.com
Advanced Synthetic Techniques in Furan Chemistry
The field of furan chemistry is continually advancing, with new synthetic techniques being developed to create complex and multi-substituted furan derivatives with high efficiency and selectivity. researchgate.net These methods often provide access to structures that are difficult to obtain through classical syntheses like the Paal-Knorr or Feist-Benary methods. researchgate.netpharmaguideline.com
Advanced techniques include:
Transition Metal-Catalyzed Cyclizations: Many modern methods rely on transition metals like palladium, gold, and copper to catalyze the cyclization of acyclic precursors into the furan ring. organic-chemistry.orgresearchgate.net For example, palladium catalysis can efficiently synthesize 2,5-disubstituted furans from enyne acetates. organic-chemistry.org
Cascade Reactions: These reactions, also known as domino or tandem reactions, involve two or more bond-forming transformations that occur sequentially in a single operation. This approach allows for the rapid construction of complex molecular architectures from simple starting materials. researchgate.net
Metal-Free Catalysis: To address the cost and toxicity concerns associated with metal catalysts, metal-free synthetic routes are being explored. nih.gov These can involve the use of organocatalysts or bases like cesium fluoride (B91410) to promote the cyclization reactions leading to furan formation. nih.gov
Photochemical Synthesis: Irradiation of certain halogenated furan derivatives in an aromatic solvent can lead to the formation of aryl-substituted furans. For instance, irradiating 5-iodofuran-2-carbaldehyde in benzene (B151609) solution can produce 5-phenylfuran-2-carbaldehyde in high yield. researchgate.net
Cycloaddition Reactions: The Diels-Alder reaction, where furan acts as a diene, is a powerful tool for constructing complex cyclic systems. numberanalytics.com
These advanced techniques are expanding the toolkit available to chemists for the synthesis of a wide array of functionalized furan derivatives for applications in materials science, pharmaceuticals, and renewable energy. numberanalytics.com
Biocatalytic Conversions of Biomass-Derived Furan Aldehydes
Biocatalysis offers a green and highly selective approach for the transformation of furan aldehydes. While direct biocatalytic propoxylation of HMF to this compound is not extensively documented, the principles of enzyme-catalyzed reactions on furan rings provide a foundation for potential synthetic routes.
Lipases, a class of enzymes known for their role in esterification and transesterification, have been explored for the modification of HMF. bohrium.comnih.gov These enzymes can catalyze the acylation of the hydroxyl group of HMF with high selectivity. nih.govresearchgate.net Although this leads to the formation of HMF esters rather than ethers, the principle of selective enzymatic functionalization of the hydroxyl group is significant. bohrium.comnih.gov For instance, lipase-catalyzed transesterification of HMF with various acyl donors has been demonstrated to proceed with high productivity under mild, solvent-free conditions. bohrium.com The challenge remains in adapting or discovering enzymatic systems capable of catalyzing ether formation.
Another biocatalytic approach involves the oxidation of HMF. Fungal aryl-alcohol oxidase (AAO) has been shown to oxidize the alcohol group of HMF to an aldehyde, yielding 2,5-diformylfuran (DFF). nih.govnih.gov This intermediate can then be further oxidized. While this does not directly yield the target ether, it demonstrates the ability of enzymes to selectively modify the functional groups of HMF. A hypothetical biocatalytic route to an ether could involve the enzymatic reduction of the aldehyde group to an alcohol, followed by a separate enzymatic or chemical etherification step.
The table below summarizes the biocatalytic transformations of HMF relevant to the synthesis of its derivatives.
| Biocatalyst | Substrate | Product(s) | Key Findings |
| Lipase | 5-Hydroxymethylfurfural (HMF) and acyl donors | HMF esters | High productivity and selectivity in (trans)esterification reactions under mild conditions. bohrium.comnih.gov |
| Aryl-alcohol oxidase (AAO) | 5-Hydroxymethylfurfural (HMF) | 2,5-Diformylfuran (DFF), 5-Formyl-2-furancarboxylic acid (FFCA) | Selective oxidation of the alcohol and aldehyde groups of HMF. nih.govnih.gov |
| Meyerozyma guilliermondii SC1103 | 5-Hydroxymethylfurfural (HMF) | 2,5-Bis(hydroxymethyl)furan (BHMF) | Whole-cell biocatalyst for the selective reduction of HMF to BHMF. capes.gov.br |
Chemoenzymatic Cascades for Furan Alcohol and Ether Synthesis
Chemoenzymatic cascades combine the advantages of chemical and biological catalysts in a single pot or sequential steps, offering efficient and sustainable routes to complex molecules. The synthesis of this compound can be envisioned through such a cascade, integrating a chemical etherification step with an enzymatic transformation.
A plausible chemoenzymatic route involves the initial acid-catalyzed etherification of HMF with propanol to form this compound. This chemical step can be followed by an enzymatic process to modify other parts of the molecule if desired. For instance, lipases can be used for the in situ formation of peracids, which can then oxidize the aldehyde group of furan derivatives to a carboxylic acid. nih.gov This demonstrates the potential for combining a chemical etherification with a subsequent enzymatic oxidation to produce a range of functionalized furan ethers.
Research into the direct production of furanic diethers from HMF has demonstrated the feasibility of cascade reactions. For example, a two-step process involving the hydrogenation of HMF to 2,5-bis(hydroxymethyl)furan (BHMF) followed by acid-catalyzed etherification has been reported to produce 2,5-bis(ethoxymethyl)furan (BEMF) with good yields. nih.govehu.es This highlights the potential for developing a similar cascade for the synthesis of mono-propoxylated derivatives.
The table below outlines a conceptual chemoenzymatic cascade for the synthesis of a furan derivative, illustrating the integration of chemical and enzymatic steps.
| Step | Reaction Type | Catalyst | Reactant(s) | Product | Potential for this compound Synthesis |
| 1 | Chemical Etherification | Acid Catalyst (e.g., Zeolite) | HMF, Propanol | This compound | Direct synthesis of the target compound. |
| 2 | Enzymatic Oxidation | Lipase/Peracid | This compound | 5-(Propoxymethyl)furan-2-carboxylic acid | Functionalization of the aldehyde group post-etherification. |
Electrochemical Conversion Pathways for Furan Derivatives
Electrochemical methods provide an alternative, environmentally friendly approach to organic synthesis, often operating under mild conditions without the need for harsh chemical oxidants or reductants. The application of electrochemistry to the synthesis of furan ethers is an emerging field.
While direct electrochemical propoxylation of HMF has not been specifically reported, related electrochemical etherification reactions have been demonstrated. A notable example is the electrochemical C(sp³)–H/O–H cross-coupling, which allows for the formation of ethers from alcohols and compounds with benzylic or allylic C-H bonds. nih.gov This method, which can be performed without transition metal catalysts, could potentially be applied to the etherification of HMF, where the hydroxymethyl group provides a reactive C(sp³)–H bond. nih.gov
Another established method for ether synthesis is the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide. wikipedia.orgyoutube.combyjus.com While traditionally a chemical method, electrochemical variations could be explored. For instance, the electrochemical generation of the alkoxide from the alcohol could be coupled with the subsequent nucleophilic substitution.
Furthermore, electrochemical methods have been developed for the synthesis of aryl ethers from phenols and alcohols. acs.orgorganic-chemistry.org Although HMF is not a phenol (B47542), the principles of electrochemically-induced C-O bond formation are relevant. The synthesis of methoxymethyl protected phenols has been achieved through an anodic decarboxylation protocol, showcasing the potential of electrochemistry in forming ether linkages. researchgate.net
The following table presents potential electrochemical pathways for the synthesis of furan ethers, based on analogous reactions.
| Electrochemical Method | Reactants | Potential Product(s) | Key Principles |
| C(sp³)–H/O–H Cross-Coupling | 5-Hydroxymethylfurfural (HMF), Propanol | This compound | Electrochemical activation of the C-H bond of the hydroxymethyl group for reaction with the alcohol. nih.gov |
| Electrochemical Williamson Ether Synthesis | 5-(Halomethyl)furan-2-carbaldehyde, Propanol | This compound | Electrochemical generation of the propoxide anion for nucleophilic attack on the halomethylfuran. wikipedia.orgyoutube.combyjus.com |
| Anodic Aryl Ether Synthesis Analogue | 5-Hydroxymethylfurfural (HMF), Propanol | This compound | Adaptation of electrochemical methods for aryl ether synthesis to the furan system. acs.orgorganic-chemistry.org |
Chemical Reactivity and Transformation Pathways of 5 Propoxymethyl Furan 2 Carbaldehyde
Reactivity of the Aldehyde Functional Group
The aldehyde group at the C2 position is a key site for a variety of chemical transformations, including selective reduction, oxidation, and condensation reactions. Its reactivity is influenced by the adjacent furan (B31954) ring, which acts as an electron-donating system.
Selective Hydrogenation to Alcohols
The selective hydrogenation of the aldehyde group in furan-based compounds to the corresponding alcohol is a crucial transformation for the synthesis of valuable chemicals and polymer monomers. The primary product of the selective hydrogenation of 5-(Propoxymethyl)furan-2-carbaldehyde is (5-(Propoxymethyl)furan-2-yl)methanol.
The catalytic hydrogenation of furan aldehydes typically proceeds through the activation of the carbonyl group on the surface of a metal catalyst. The aldehyde group can coordinate to the metal surface in an η2(C,O) fashion, where both the carbon and oxygen atoms of the carbonyl interact with the catalyst. tue.nl Dihydrogen (H₂) dissociates on the catalyst surface, and the resulting hydrogen atoms are sequentially added across the C=O double bond to yield the alcohol. nih.gov
The pressure of hydrogen gas can significantly influence the reaction pathway. Theoretical and experimental studies on model systems like furfural (B47365) on a Palladium (Pd) catalyst have shown that hydrogen coverage on the catalyst surface can alter the adsorption orientation of the furan molecule. morressier.com At low hydrogen pressures, a flat-lying adsorption mode is favored, which can lead to decarbonylation or ring hydrogenation, while higher hydrogen pressures can induce a tilted adsorption via the aldehyde group, favoring its selective hydrogenation to the alcohol. morressier.com
The choice of catalyst is paramount in achieving high selectivity for the desired alcohol product, as competing reactions such as hydrogenation of the furan ring or hydrodeoxygenation can occur. A wide range of metal catalysts have been investigated for the hydrogenation of similar furanic aldehydes, such as 5-hydroxymethylfurfural (B1680220) (HMF) and furfural.
Noble Metals: Platinum (Pt) based catalysts are known to be highly active and selective for the hydrogenation of the aldehyde group. researchgate.netrsc.org For instance, Pt supported on MCM-41 has been shown to achieve complete conversion of HMF to its corresponding diol with 98.9% selectivity under mild conditions (35 °C, 0.8 MPa H₂). rsc.org Palladium (Pd) catalysts can also be effective, though selectivity can be influenced by reaction conditions. researchgate.net
Non-Noble Metals: Copper (Cu) based catalysts are often used due to their lower cost and high selectivity towards aldehyde hydrogenation. mdpi.com Copper-hydrotalcite catalysts have demonstrated excellent selectivity (94% yield) for the transfer hydrogenation of furfural to furfuryl alcohol. mdpi.com Nickel (Ni) catalysts can also be employed, but they may promote deeper hydrogenation, including saturation of the furan ring, especially at higher temperatures. tue.nlmdpi.com
Bimetallic Catalysts: Combining two different metals can significantly enhance catalytic performance and selectivity. Bimetallic Ni-Ga catalysts have shown unprecedented yields (98.4%) for the selective hydrogenation of HMF to 2,5-bis(hydroxymethyl)furan (BHF). rsc.org Similarly, Pd-Re/Al₂O₃ catalysts exhibit higher selectivity to furfuryl alcohol compared to their monometallic counterparts. researchgate.net The addition of a second metal like Tin (Sn) to a Platinum (Pt) catalyst has been shown to significantly influence conversion rates while maintaining high selectivity. ul.ie
Table 1: Performance of Various Catalysts in the Hydrogenation of Furan Aldehydes This table is interactive. Click on the headers to sort the data.
| Catalyst | Substrate | Product | Conversion (%) | Selectivity (%) | Temp (°C) | Pressure (bar H₂) | Reference |
|---|---|---|---|---|---|---|---|
| Pt/MCM-41 | HMF | BHMF | 100 | 98.9 | 35 | 8 | rsc.org |
| Ni₁Ga₁ | HMF | BHF | >99 | 98.4 | 80 | 40 | rsc.org |
| Cu-Al-A | Furfural | Furfuryl Alcohol | 100 | 94 | 200 | (Transfer) | mdpi.com |
| Pd₃Re₅-CI | Furfural | Furfuryl Alcohol | ~20 | 61 | 170 | 55 | researchgate.net |
| 0.6%Pt0.4%Sn/SiO₂ | Furfural | Furfuryl Alcohol | 47 | ~100 | 100 | 20 | ul.ie |
| NiRe₂/TiO₂ | HMF | BHMTHF | 100 | >95 | 40 | 60 | tue.nl |
| Ru/C | HMF | BHMF | >95 | >95 | 80 | 50 | uco.es |
Oxidation Reactions to Carboxylic Acid Derivatives
The aldehyde group of this compound can be readily oxidized to form 5-(Propoxymethyl)furan-2-carboxylic acid. This transformation is valuable for producing furan-based dicarboxylic acids, which are important monomers for bio-based polymers.
A common method for this oxidation involves using a catalyst system in the presence of oxygen or air. For the oxidation of related furoates, a highly efficient process utilizes a catalyst system comprising cobalt, manganese, and bromine in an acetic acid solvent. google.com This reaction is typically carried out at temperatures ranging from 100°C to 180°C. google.com
Another pathway involves a two-step process where the aldehyde is first oxidized to the carboxylic acid, which is then esterified. For example, using manganese dioxide (MnO₂) in the presence of cyanide and methanol (B129727) can lead to the formation of the corresponding methyl ester, 5-(methoxycarbonyl)furan-2-carboxylic acid, from a similar starting material. The proposed mechanism involves the oxidation of the aldehyde to a carboxylic acid intermediate, followed by esterification.
Condensation Reactions and Formation of Heterocyclic Scaffolds
The aldehyde functionality allows this compound to participate in various carbon-carbon bond-forming condensation reactions. These reactions are fundamental in synthetic organic chemistry for building more complex molecular architectures from simpler precursors.
Knoevenagel Condensation: The aldehyde can react with active methylene (B1212753) compounds (compounds with a CH₂ group flanked by two electron-withdrawing groups) in the presence of a basic catalyst, such as piperidine. nih.gov This reaction is highly efficient for creating new C=C bonds and has been used to synthesize a variety of furan derivatives. nih.gov
Claisen-Schmidt Condensation: This reaction involves the condensation of the furan aldehyde with a ketone, such as acetophenone, under basic conditions to form furan-based chalcones. researchgate.netdntb.gov.ua These chalcone (B49325) scaffolds are privileged structures in medicinal chemistry. researchgate.netdntb.gov.ua
Formation of Heterocyclic Scaffolds: The products of these condensation reactions can serve as intermediates for the synthesis of more complex heterocyclic systems. For example, furan-2-carbaldehydes can be used as C1 building blocks in multicomponent reactions to synthesize quinazolin-4(3H)-ones. rsc.org They can also react with compounds like 2-acetylthiophene (B1664040) or 2-acetylfuran (B1664036) to create precursors for larger fused ring systems, such as triazolothiadiazines and thiazol-4-ones. researchgate.net
Reactivity of the Furan Ring System
The furan ring is an aromatic heterocycle, but its aromatic stabilization energy is significantly lower than that of benzene (B151609), making it more reactive. acs.org It can behave as a nucleophilic aromatic system, a bis(enol ether), or a diene in cycloaddition reactions. acs.org
The reactivity of the furan ring in this compound is modulated by its substituents. The aldehyde group at the C2 position is electron-withdrawing, which deactivates the ring towards electrophilic substitution compared to unsubstituted furan. Conversely, the propoxymethyl group at the C5 position is electron-donating, which helps to activate the ring. Electrophilic attack generally occurs at the C5 position if unsubstituted, or at the C3 or C4 positions, though it is less favorable. uobasrah.edu.iqucalgary.cayoutube.com
Key reactions involving the furan ring include:
Hydrogenation: As mentioned previously, under certain catalytic conditions, the furan ring itself can be hydrogenated to yield the corresponding tetrahydrofuran (B95107) derivative, (5-(Propoxymethyl)tetrahydrofuran-2-yl)methanol. acs.org This reaction is often competitive with aldehyde hydrogenation and is favored by certain catalysts like nickel and rhodium, particularly at higher temperatures and pressures. tue.nl
Electrophilic Substitution: While deactivated by the aldehyde, the ring can still undergo electrophilic substitution reactions, though typically requiring milder conditions than benzene. Nitration, for example, is carried out with reagents like acetyl nitrate (B79036) at low temperatures. uobasrah.edu.iq
Diels-Alder Reactions: The furan ring can act as a diene in [4+2] cycloaddition reactions with reactive dienophiles, leading to the formation of oxabicyclo[2.2.1]heptane derivatives. acs.org This reactivity highlights the dearomatization tendency of the furan system under specific reaction conditions.
Ring Opening: Under harsh hydrogenation or hydrogenolysis conditions, the C-O bonds within the furan ring can be cleaved. This can lead to the formation of linear alkanes and alcohols, a process often studied in the context of biofuel upgrading. rsc.org Density functional theory (DFT) studies on furan hydrogenation on a Pd(111) surface indicate that ring opening becomes facile after the initial hydrogenation of one of the α-carbons of the furan ring. rsc.org
Electrophilic Aromatic Substitution Patterns on the Furan Nucleus
The furan ring, while aromatic, is electron-rich and thus highly reactive towards electrophiles, more so than benzene. quora.comslideshare.net The substituents on the furan ring in this compound significantly influence the position of electrophilic attack. The aldehyde group (-CHO) is an electron-withdrawing group and a deactivating director, while the propoxymethyl group (-CH₂OCH₂CH₂CH₃) is an electron-donating group and an activating director.
In electrophilic aromatic substitution (EAS) reactions, the incoming electrophile will preferentially add to the position that is most activated. dalalinstitute.comyoutube.comlecturio.com The oxygen atom in the furan ring donates electron density to the ring through resonance, increasing the nucleophilicity of the carbon atoms. imperial.ac.uk For 2,5-disubstituted furans, the available positions for substitution are C3 and C4. The activating propoxymethyl group at C5 directs electrophiles to the C4 position, while the deactivating aldehyde group at C2 directs to the C3 position. Generally, the activating group's influence is stronger.
Common electrophilic substitution reactions include:
Nitration: Furan and its derivatives can be nitrated using mild nitrating agents like acetyl nitrate at low temperatures. pharmaguideline.com
Halogenation: Direct halogenation with bromine or chlorine is often vigorous and can lead to polysubstituted products. pharmaguideline.com Milder conditions are necessary to achieve mono-substitution. pharmaguideline.com For furans with an electron-withdrawing group at the 2-position, bromination tends to yield the 5-bromo derivative. pharmaguideline.com
Sulfonation: Sulfonation can be achieved using reagents like the sulfur trioxide-pyridine complex at room temperature. pharmaguideline.com
Friedel-Crafts Reactions: Due to the acid sensitivity of the furan ring, Friedel-Crafts alkylation and acylation typically require mild catalysts such as phosphoric acid or boron trifluoride. lecturio.compharmaguideline.com
The interplay between the activating and deactivating groups on this compound will determine the regioselectivity of these reactions.
Ring-Rearrangement Reactions of Furanic Aldehydes to Carbocyclic Systems
Under certain conditions, the furan nucleus can undergo ring-rearrangement reactions to form carbocyclic compounds. For instance, the oxidation of pyrylium (B1242799) salts with aqueous hydrogen peroxide and perchloric acid can lead to the formation of 2-acylfurans through a ring contraction mechanism. pharmaguideline.com While specific studies on the ring-rearrangement of this compound are not prevalent, the general reactivity of furanic aldehydes suggests potential pathways. The initial step in many furan degradation or rearrangement pathways involves the oxidation of the furan ring, which can generate reactive electrophilic intermediates like epoxides or cis-enediones. nih.gov The subsequent reactions of these intermediates can lead to a variety of products, including rearranged carbocyclic structures.
Cycloaddition Reactions Involving the Furan Moiety (e.g., Diels-Alder)
The furan ring can act as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. mdpi.comresearchgate.net This reaction is a powerful tool for the synthesis of complex cyclic molecules and is considered an atom-economic and "green" process. mdpi.comresearchgate.net The reactivity of the furan diene is influenced by the substituents on the ring. Electron-withdrawing substituents on the furan can enhance the rate of the Diels-Alder reaction with electron-rich dienophiles. rsc.org
The reaction between a 2-substituted furan, such as this compound, and a monosubstituted alkene can result in a mixture of regio- and diastereomers. mdpi.com The stereochemical outcome (endo vs. exo adducts) is influenced by factors like reaction temperature and the presence of catalysts. rsc.org Often, the Diels-Alder reaction of furans is reversible, and the retro-Diels-Alder reaction can be facile, which can affect the product distribution. mdpi.comrsc.org The use of Lewis acid catalysts can sometimes be necessary to promote the reaction, especially with less reactive dienophiles. mdpi.com
Higher-order cycloaddition reactions, such as [8+2] cycloadditions, have also been explored with furan derivatives, leading to the formation of polycyclic systems. nih.gov
Reactivity of the Propoxymethyl Ether Linkage
The propoxymethyl ether group (-CH₂OCH₂CH₂CH₃) is another key reactive site in the molecule.
Cleavage and Trans-etherification Reactions
The ether linkage in this compound can be cleaved under various conditions. Acid-catalyzed cleavage is a common method. For example, the etherification of 5-(hydroxymethyl)furfural (HMF) with alcohols in the presence of a solid acid catalyst can lead to the formation of 5-(alkoxymethyl)furfurals. rsc.org This process is essentially a trans-etherification if the starting material is already an alkoxymethylfuran. The mechanism involves protonation of the ether oxygen followed by nucleophilic attack by another alcohol molecule.
Stability under Various Reaction Conditions
The stability of the propoxymethyl ether linkage, and the furan ring itself, is a critical consideration in chemical transformations. The furan core is known to have limited stability, particularly under acidic conditions and at elevated temperatures, which can lead to the formation of tars and other side products. researchgate.net The stability of related compounds like 5-(hydroxymethyl)furfural (HMF) has been extensively studied to optimize reaction conditions for its synthesis and functionalization. researchgate.net The choice of solvent can also play a significant role in the stability of furanic compounds. researchgate.net For instance, when heated, HMF emits acrid smoke and irritating fumes. nih.gov The propoxymethyl ether is generally more stable than the hydroxymethyl group of HMF to certain reactions, but it is still susceptible to cleavage under strong acidic or basic conditions.
Advanced Characterization and Analytical Methodologies
Spectroscopic Techniques for Structural Elucidation and Purity Assessment
Spectroscopic methods are indispensable for confirming the molecular structure and assessing the purity of 5-(Propoxymethyl)furan-2-carbaldehyde. These techniques provide detailed information about the compound's atomic and molecular composition and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of this compound. By observing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework of the molecule.
¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of a furan (B31954) derivative, the protons on the furan ring appear as distinct signals. For instance, in related furan-2-carbaldehydes, the aldehydic proton shows a characteristic singlet peak at approximately 9.66 ppm. chemicalbook.com The protons on the furan ring itself typically resonate in the aromatic region of the spectrum. chemicalbook.com For this compound, specific chemical shifts would be expected for the propoxy group's methylene (B1212753) and methyl protons.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For a related compound, 5-hydroxymethylfurfural (B1680220), characteristic shifts are observed for the carbonyl carbon, the carbons of the furan ring, and the hydroxymethyl carbon. researchgate.net In the case of this compound, distinct signals would be anticipated for the carbons of the furan ring, the aldehyde group, and the propoxymethyl side chain.
2D-NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish the connectivity between protons and carbons, further confirming the structural assignment. These methods are crucial for unambiguously assigning the signals in the ¹H and ¹³C NMR spectra.
| Proton | Expected Chemical Shift (ppm) | Carbon | Expected Chemical Shift (ppm) |
| Aldehydic-H | ~9.6 | Aldehydic-C | ~178 |
| Furan-H (position 3) | ~7.2-7.3 | Furan-C (position 2) | ~152 |
| Furan-H (position 4) | ~6.5-6.6 | Furan-C (position 5) | ~161 |
| -O-CH₂- (propoxy) | ~3.5-3.7 | Furan-C (position 3) | ~124 |
| -CH₂- (propoxy) | ~1.6-1.8 | Furan-C (position 4) | ~110 |
| -CH₃ (propoxy) | ~0.9-1.0 | -O-CH₂- (propoxy) | ~70-72 |
| -CH₂-O- (furan) | ~4.5-4.6 | -CH₂- (propoxy) | ~22-24 |
| -CH₃ (propoxy) | ~10-11 | ||
| -CH₂-O- (furan) | ~65-67 | ||
| Note: The expected chemical shifts are estimations based on data for structurally similar compounds and may vary depending on the solvent and experimental conditions. |
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. A strong absorption peak corresponding to the conjugated carbonyl group (C=O) of the aldehyde is anticipated around 1670-1680 cm⁻¹. researchgate.netresearchgate.net The C-H stretching vibrations of the aldehyde group typically appear in the region of 2700-2900 cm⁻¹. researchgate.net Additionally, C-O-C stretching vibrations from the ether linkage and the furan ring would be observed, typically in the 1000-1300 cm⁻¹ range. The presence of the furan ring is also indicated by specific skeletal vibrations. mdpi.com
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. For furan-2-carbaldehyde, characteristic bands for C=O-H have been observed, and similar patterns would be expected for its propoxymethyl derivative. mdpi.com
| Functional Group | Expected IR Absorption (cm⁻¹) |
| C=O (Aldehyde) | ~1670-1680 |
| C-H (Aldehyde) | ~2700-2900 |
| C-O-C (Ether & Furan) | ~1000-1300 |
| C-H (Alkyl) | ~2850-3000 |
| Furan Ring Skeletal Vibrations | Various peaks in the fingerprint region |
| Note: These are general ranges and specific peak positions can be influenced by the molecular environment. |
Mass Spectrometry (MS, HRMS) for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through fragmentation analysis.
Mass Spectrometry (MS): In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be expected. The fragmentation pattern would likely involve the loss of the propoxy group, the formyl group, and other characteristic cleavages of the furan ring and side chain. For instance, in related 5-methyl-2-furfural, significant fragments corresponding to the loss of a hydrogen atom and the formyl group are observed. researchgate.net
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio, allowing for the unambiguous determination of the molecular formula of this compound. This is crucial for confirming the elemental composition and distinguishing it from other compounds with the same nominal mass.
Chromatographic Methods for Separation and Quantification
Chromatographic techniques are essential for separating this compound from complex mixtures and for its precise quantification.
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)
Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are widely used for the analysis of furan derivatives.
Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds like this compound. The choice of the stationary phase is critical for achieving good separation. For the analysis of related furans, columns such as the HP-5MS have been successfully employed. mdpi.com The retention time of the compound is a key parameter for its identification. For related compounds like 5-hydroxymethylfurfural, derivatization to a more volatile silylated derivative is sometimes performed prior to GC analysis to improve chromatographic behavior. nih.gov
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of a wide range of compounds, including those that are not suitable for GC. Reversed-phase HPLC with a C18 column is a common approach for separating furan derivatives. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). researchgate.net UV detection is often used for quantification, as the furan ring and aldehyde group provide strong chromophores.
| Technique | Typical Column | Typical Mobile Phase/Carrier Gas | Detection Method |
| Gas Chromatography (GC) | HP-5MS or similar non-polar column | Helium or Nitrogen | Flame Ionization (FID), Mass Spectrometry (MS) |
| High-Performance Liquid Chromatography (HPLC) | C18 reversed-phase | Acetonitrile/Water or Methanol/Water | UV-Vis, Diode Array (DAD) |
Hyphenated Techniques (e.g., GC-MS, HS-SPME-GC-MS) for Trace Analysis
Hyphenated techniques, which combine a separation method with a detection method, offer enhanced sensitivity and selectivity for the analysis of this compound, especially at trace levels.
Gas Chromatography-Mass Spectrometry (GC-MS): The coupling of GC with MS provides a powerful tool for both the separation and identification of components in a mixture. The GC separates the compounds, and the MS provides a mass spectrum for each component, allowing for positive identification. GC-MS has been extensively used for the analysis of furan derivatives in various matrices. nih.govresearchgate.net
Headspace-Solid Phase Microextraction-Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS): For the analysis of volatile and semi-volatile compounds in complex matrices, Headspace-Solid Phase Microextraction (HS-SPME) is a valuable sample preparation technique. It involves the extraction and concentration of analytes from the headspace above a sample onto a coated fiber. The fiber is then introduced into the GC injector for analysis by GC-MS. This technique is particularly useful for trace analysis of furans in food and environmental samples. sigmaaldrich.com
Isotopic Labeling Studies for Reaction Mechanism Probing
Isotopic labeling is a powerful technique for elucidating the complex reaction mechanisms involved in the synthesis and conversion of furanic compounds like this compound. By replacing specific atoms with their heavier, stable isotopes (e.g., deuterium (B1214612) (D) for hydrogen, or carbon-13 (¹³C) for carbon-12), researchers can trace the pathways of atoms and fragments through a reaction sequence. alfa-chemistry.comchem-station.com This methodology provides direct evidence for proposed mechanistic steps, such as hydride shifts, carbon backbone rearrangements, and the origin of specific atoms in the final product. researchgate.netacs.org
In the context of producing furan ethers from biomass-derived 5-hydroxymethylfurfural (HMF), the precursor to this compound, isotopic studies are crucial. For instance, deuterium labeling experiments have been employed to understand the conversion of HMF. researchgate.net When reactions are conducted in deuterated solvents like ethanol-d6, the position and extent of deuterium incorporation into the product molecules can be precisely determined using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS). This helps to clarify whether hydrogen atoms involved in the reaction originate from the solvent or from intramolecular transfer. researchgate.net
Similarly, ¹³C labeling is invaluable for tracking the carbon skeleton. nih.gov Studies on the conversion of ¹³C-labeled glucose or fructose (B13574) to HMF have helped to confirm the proposed dehydration and cyclization pathways. acs.org In the synthesis of related tetrahydrofurans, late-stage isotope labeling using [¹³C]CO₂ has been demonstrated, showcasing a sophisticated method for incorporating isotopes into complex cyclic molecules. acs.org For the ammoxidation of propane (B168953) to acrylonitrile, another complex catalytic process, the use of selectively labeled propane (¹³CH₃−¹²CH₂−¹²CH₃) definitively ruled out certain reaction pathways involving C6 intermediates by analyzing the ¹³C distribution in the final product. acs.org Such approaches could be analogously applied to the propoxymethylation of HMF to confirm the precise mechanism of ether formation and any potential side reactions.
A summary of isotopic labeling applications relevant to furan chemistry is presented below.
Table 1: Applications of Isotopic Labeling in Furan-Related Reaction Mechanisms
| Isotope Used | Reactant/System Studied | Analytical Technique | Mechanistic Insight Gained | Reference |
|---|---|---|---|---|
| Deuterium (D) | HMF conversion in ethanol-d6 | Not Specified | Helps determine the source of hydrogen in the transfer hydrogenation of furanic aldehydes. | researchgate.net |
| Deuterium (D) | General reaction mechanisms | NMR Spectroscopy, Mass Spectrometry | Used to investigate the role of water as the main source of specific hydrogen atoms in the product. | researchgate.net |
| Carbon-13 (¹³C) | Sucrose conversion to HMF | Pyrolysis-GC/MS | Traced the formation of HMF from the fructose moiety of sucrose. | acs.org |
| Carbon-13 (¹³C) | Propane ammoxidation | ¹³C NMR | Ruled out the involvement of C6 intermediates and skeletal rearrangements. | acs.org |
| Carbon-13 (¹³C) | Carboxylic acids and vinylcyclopropanes | Not Specified | Enabled late-stage isotope labeling for the synthesis of [¹³C]-labeled tetrahydrofurans. | acs.org |
Characterization Techniques for Heterogeneous Catalysts
The synthesis of this compound, typically via the etherification of HMF, relies heavily on the use of solid, heterogeneous catalysts. The performance of these catalysts—in terms of activity, selectivity, and stability—is intrinsically linked to their physicochemical properties. Therefore, a suite of advanced characterization techniques is employed to understand their structure, morphology, and surface chemistry.
Powder X-ray Diffraction (PXRD) is a fundamental and widely used technique for the characterization of crystalline heterogeneous catalysts. researchgate.net It provides critical information on the phase composition, crystal structure, and crystallite size of the catalytic material. lidsen.com In the context of catalysts for HMF conversion, PXRD is used to confirm the successful synthesis of the desired crystalline support (e.g., zeolites, metal oxides, or metal-organic frameworks) and to identify the crystalline phases of active metal components. researchgate.netd-nb.info
For example, in the synthesis of SO₄²⁻/Al-Zr/KIT-6 catalysts for HMF etherification, wide-angle XRD patterns confirmed the amorphous nature of the mesoporous silica (B1680970) support, while also indicating the absence of separate, bulk crystalline phases of alumina (B75360) or zirconia, suggesting their high dispersion within the silica matrix. researchgate.net Similarly, for titania-based photocatalysts, XRD is used to identify the specific polymorphs present (e.g., anatase, rutile, or brookite), as the phase composition can significantly influence catalytic activity. d-nb.info The average size of the crystalline domains (crystallites) of the catalyst can also be estimated from the broadening of the diffraction peaks using the Scherrer equation, which is a key parameter influencing the number of available active sites. researchgate.netlidsen.com
Table 2: PXRD Analysis of Catalysts for HMF Conversion
| Catalyst System | Key PXRD Findings | Reference |
|---|---|---|
| SO₄²⁻/Al-Zr/KIT-6 | Confirmed the amorphous structure of the KIT-6 support and the absence of bulk Al₂O₃ or ZrO₂ crystalline phases. | researchgate.net |
| Iron and Magnesium Oxide Nanoparticles | Broad peaks indicated small crystallite sizes (10.7 nm for iron oxide, 21.5 nm for magnesium oxide), calculated via the Debye-Scherer equation. | lidsen.com |
| In Situ Substrate-Sensitized Titania | Identified the anatase phase as the primary component in the synthesized SGH-TiO₂ catalyst, with a minor brookite phase. | d-nb.info |
| Pd/Nb₂O₅ | Diffraction peaks characterized the presence of Pd (111) and PdO (101) phases, depending on the pre-treatment of the catalyst. | cardiff.ac.uk |
Transmission Electron Microscopy (TEM) is an indispensable tool for visualizing the morphology, particle size, and dispersion of catalyst components at the nanoscale. colorado.edunih.gov By directing a beam of electrons through an ultrathin sample, TEM can generate high-resolution images that reveal the shape and size distribution of catalyst nanoparticles, the porous structure of the support, and the spatial relationship between the active phase and the support material. researchgate.netuu.nl
For catalysts used in the production of HMF derivatives, TEM analysis is crucial for confirming that active metal nanoparticles are small and uniformly distributed, which maximizes the active surface area. researchgate.net For instance, TEM images of SO₄²⁻/Al-Zr/KIT-6 catalysts showed a well-ordered mesoporous structure. researchgate.net In studies of gold nanoparticles on titania for HMF oxidation, in-situ liquid-phase TEM was used to observe dynamic changes in the catalyst, such as particle detachment and coalescence, during the reaction. uu.nl This level of detail is vital for understanding catalyst deactivation mechanisms and for designing more robust materials.
Table 3: TEM Characterization of Catalysts for HMF-Related Reactions
| Catalyst System | Key TEM Observations | Reference |
|---|---|---|
| SO₄²⁻/Al-Zr/KIT-6 | Revealed a well-ordered mesoporous structure, confirming the integrity of the catalyst's morphology. | researchgate.net |
| Au–Pt Nanoparticles on Carbon Nanofibers | Provided low-resolution micrographs and histograms of the metal nanoparticle size distribution. | researchgate.net |
| Gold Nanoparticles on TiO₂ | In-situ liquid-phase TEM showed extensive gold particle detachment and coalescence under reaction conditions. | uu.nl |
The specific surface area and porosity of a heterogeneous catalyst are critical parameters that dictate the accessibility of reactant molecules to the active sites. The Brunauer-Emmett-Teller (BET) method, which involves the physical adsorption of a gas (typically nitrogen) at cryogenic temperature, is the standard technique for determining these properties. The analysis of the N₂ adsorption-desorption isotherm provides the specific surface area, total pore volume, and average pore diameter. d-nb.info
A high surface area is generally desirable as it often correlates with a higher dispersion of active sites. The pore structure is also important; for the conversion of relatively bulky molecules like HMF and its derivatives, a mesoporous structure (pore diameters between 2 and 50 nm) is often preferred to avoid mass transfer limitations. researchgate.net For example, characterization of SO₄²⁻/Al-Zr/KIT-6 catalysts showed high BET surface areas and large pore volumes, which are beneficial for the etherification of HMF. researchgate.net Studies on Co-Rh/Al₂O₃ catalysts showed that the specific surface area slightly decreased after use in methane (B114726) reforming, indicating minor structural changes during the reaction. researchgate.net
Table 4: BET Surface Area and Porosity Data for Various Catalysts
| Catalyst System | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Key Finding | Reference |
|---|---|---|---|---|
| SGH-TiO₂ | 180 | 0.43 | Exhibited a type IV isotherm with H2 hysteresis, typical of mesoporous materials. | d-nb.info |
| P25 TiO₂ | 49 | 0.20 | Showed a type II isotherm with H3 hysteresis, indicative of a non-porous or macroporous solid. | d-nb.info |
| 5%Co-Rh/Al₂O₃ (Fresh) | 144.5 - 156.5 | Not Specified | High initial surface area. | researchgate.net |
| 5%Co-Rh/Al₂O₃ (Spent) | 126.8 - 147.6 | Not Specified | Slight decrease in surface area after prolonged reaction time. | researchgate.net |
The acidic properties of a catalyst are paramount for many reactions involving furan derivatives, including the dehydration and etherification steps to produce compounds like this compound. The conversion of HMF often requires both Lewis acid sites (which accept an electron pair) and Brønsted acid sites (which donate a proton). mdpi.com Two common techniques for quantifying the type, strength, and number of these acid sites are Pyridine-probed Fourier Transform Infrared (Pyridine-IR) spectroscopy and Ammonia (B1221849) Temperature-Programmed Desorption (NH₃-TPD).
Pyridine-IR Spectroscopy: In this method, the catalyst is exposed to pyridine (B92270) vapor, which adsorbs onto the acid sites. The infrared spectrum of the pyridine-adsorbed catalyst shows distinct bands corresponding to pyridine coordinated to Lewis acid sites (typically around 1450 cm⁻¹) and pyridinium (B92312) ions formed on Brønsted acid sites (around 1540 cm⁻¹). mdpi.comresearchgate.net By integrating the areas of these peaks, the relative and absolute quantities of each type of acid site can be determined. rsc.org This technique has been used to demonstrate the synergistic effect of Lewis and Brønsted acids in the conversion of glucose to HMF. mdpi.com
Ammonia Temperature-Programmed Desorption (NH₃-TPD): This technique measures the total acid amount and provides a profile of the acid strength distribution. The catalyst is first saturated with ammonia, a basic probe molecule. Then, the temperature is increased at a constant rate, and the amount of ammonia desorbing from the catalyst is measured as a function of temperature. d-nb.info Weakly bound ammonia desorbs at lower temperatures, while ammonia bound to strong acid sites desorbs at higher temperatures. The resulting desorption profile can be deconvoluted into peaks that correspond to sites of different acid strengths. researchgate.netappliedmineralogy.com
Table 5: Acidity Characterization of Catalysts
| Technique | Catalyst System | Key Findings | Reference |
|---|---|---|---|
| Pyridine-IR | Cu/MOF-808(Zr) | Identified characteristic peaks for Lewis acid sites (1450 cm⁻¹) and Brønsted acid sites (1540 cm⁻¹). | mdpi.com |
| Pyridine-IR | P₀.₅/BM₁.₀ (Phosphotungstic Acid/MIL-101) | Determined a total acid amount of 6.15 μmol/g and showed a synergistic effect between Brønsted and Lewis acids. | mdpi.com |
| Pyridine-IR | Ru/TiO₂ | Concluded that the catalyst surface possessed mostly Lewis acid sites after pre-treatment. | acs.org |
| NH₃-TPD | Beta-zeolite | Showed a low-temperature desorption peak (weak acid sites) and a high-temperature peak at 381 °C (medium strength acid sites). | researchgate.net |
| NH₃-TPD | Cu-CHA Zeolite | Deconvoluted into three peaks attributed to NH₃ on Lewis sites, copper sites, and Brønsted acid sites. | d-nb.info |
Computational and Theoretical Studies
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the fundamental properties of furanic compounds. These methods provide a deep understanding of molecular structure and behavior that is often inaccessible through experimental means alone.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a variety of properties, including molecular geometry, vibrational frequencies, and electronic properties like orbital energies (HOMO/LUMO), which are crucial for predicting reactivity.
For furanic aldehydes like HMF, DFT calculations have been employed to understand their electronic nature. researchgate.netnih.gov Studies on HMF show that the molecule possesses distinct functional groups—a furan (B31954) ring, an aldehyde group, and a hydroxymethyl group—that dictate its reactivity. researchgate.net Acetal protection of the formyl group, for instance, has been computationally shown to reduce the positive charge on specific carbons of the furan ring, thereby inhibiting reactions at those sites. nih.gov Similar principles apply to 5-(Propoxymethyl)furan-2-carbaldehyde, where the electronic landscape is governed by the interplay between the furan ring, the aldehyde, and the propoxymethyl substituent. The electronegative oxygen atoms in the aldehyde and ether groups influence the charge distribution across the molecule, making certain sites more susceptible to nucleophilic or electrophilic attack.
DFT calculations on HMF have also been used to analyze its stability. A computational survey of HMF oligomerization, a process leading to the formation of unwanted byproducts called humins, was conducted using a multi-component artificial-force-induced reaction (MC-AFIR) method based on quantum chemical calculations. nih.govrsc.org This research identified that reactions with hydroxide (B78521) ions (OH⁻) have low activation energy barriers, suggesting a potential pathway for humin formation under basic conditions. nih.gov
Table 1: Representative DFT Functionals and Basis Sets Used in Furanic Compound Studies This table is illustrative and based on studies of analogous furanic compounds.
| DFT Functional | Basis Set | Typical Application | Reference Compound(s) |
|---|---|---|---|
| B3LYP-D3 | 6-31+G(d) | Reaction path search, Humin formation mechanism | 5-(Hydroxymethyl)furfural (HMF) |
| M06-L | - | Hydrogenation mechanisms on zeolites | Furfural (B47365) |
| M06-2X | 6-311++G(d,p) | Antiradical properties, Thermodynamic and kinetic modeling | 5-(Hydroxymethyl)furfural (HMF) |
Computational chemistry is pivotal in mapping the complex reaction pathways of furanic compounds. By calculating the potential energy surface for a reaction, chemists can identify intermediates, transition states, and determine the most likely mechanism.
The conversion of HMF and furfural into more valuable chemicals and biofuels is a central theme in biorefinery research, and computational studies have been key to understanding these transformations. acs.orgnih.gov For example, the hydroconversion of furfural and HMF involves multiple competing reactions such as hydrogenation, hydrogenolysis, and decarbonylation. acs.orgnih.gov DFT studies have elucidated the mechanisms of these reactions on various metal catalyst surfaces. acs.orgnih.govnih.gov The hydrogenation of furfural to furfuryl alcohol on Lewis acidic BEA zeolites, for instance, was investigated using DFT, revealing that a stepwise mechanism is energetically favored over a concerted one. nih.gov
The synthesis of 5-(alkoxymethyl)furfurals, the class of compounds to which this compound belongs, typically proceeds through the acid-catalyzed etherification of HMF with an alcohol. rsc.org The proposed mechanism involves the protonation of the hydroxyl group of HMF, followed by the nucleophilic attack of the alcohol (in this case, propanol), and subsequent elimination of a water molecule. Computational studies on similar systems help to validate and refine such proposed mechanisms by calculating the energy barriers for each step.
A comprehensive review of the catalytic hydroconversion of furfural and HMF highlights the importance of understanding the reaction mechanisms at a molecular level to improve catalyst performance and product selectivity. nih.gov These computational insights are directly translatable to the reactions of this compound, such as its reduction to the corresponding alcohol or its oxidation to a carboxylic acid.
Quantum chemical calculations allow for the determination of key thermodynamic and kinetic parameters that govern chemical processes. Thermodynamic properties such as enthalpy of formation (ΔHf°), entropy (S°), and Gibbs free energy (ΔG°) indicate the stability and spontaneity of reactions. Kinetic parameters, primarily activation energies (Ea), determine the rate of a reaction.
Studies on furanic compounds have successfully used computational methods to determine these parameters. For instance, the thermodynamic properties of several 5-(nitrophenyl)furan-2-carbaldehyde isomers were determined experimentally via Knudsen's effusion method and bomb calorimetry, with the results providing crucial data for optimizing their synthesis and purification. nih.govnih.govlpnu.ua While experimental, these studies underscore the importance of thermodynamic data, which can also be robustly calculated.
Table 2: Calculated Thermodynamic Data for a Representative Furanic Transformation Data is for the sublimation of 5-(2-nitrophenyl)-furan-2-carbaldehyde at average temperature T, presented here as an example of thermodynamic parameter calculation for a related compound. nih.gov
| Process | Average T (K) | ΔHm°(T) (kJ·mol-1) | ΔSm°(T) (J·mol-1·K-1) |
|---|---|---|---|
| Sublimation (cr → g) | 357.3 | 126.6 ± 6.9 | 189 ± 16 |
| Vaporization (l → g) | 385.7 | 84.2 ± 4.0 | 97.1 ± 8.3 |
Molecular Modeling for Substrate-Catalyst Interactions
Molecular modeling is essential for understanding how a substrate like this compound interacts with a catalyst surface, which is fundamental to heterogeneous catalysis. These models can predict the most stable adsorption geometries and elucidate the role of the catalyst in lowering reaction barriers.
Extensive modeling has been performed for the interaction of furfural and HMF with various metal surfaces (e.g., Cu, Pd, Pt, Ni). acs.orgnih.gov For furfural on a Cu(111) surface, DFT calculations showed that the molecule prefers to adsorb in a flat-lying configuration. acs.org The interaction primarily involves the aldehyde group, with strong repulsion between the furan ring and the metal surface influencing the orientation. acs.org
In the context of producing 5-(alkoxymethyl)furfurals, catalysts play a dual role: promoting the initial etherification and potentially facilitating subsequent reactions. mdpi.com Molecular modeling can help to understand how the substrate orients itself on the catalyst's active sites. For example, in the hydrogenation of furfural on a CuNiCu(111) bimetallic surface, computational studies identified the most favorable reaction pathways, showing that the hydrogenation of the carbonyl carbon is the initial preferred step. nih.gov These insights are crucial for designing more selective and efficient catalysts for the transformation of furanic aldehydes, including this compound.
Advanced Simulation Techniques for Complex Reaction Systems
Beyond static quantum chemical calculations, advanced simulation techniques like reactive molecular dynamics (MD) are being used to model more complex chemical systems and processes. These methods can simulate the dynamic evolution of a large number of molecules over time, providing insights into processes like polymerization or pyrolysis.
For example, reactive MD simulations have been used to predict the evolution of the molecular structure and properties of furan resin (polyfurfuryl alcohol) during pyrolysis. researchgate.net Such simulations can bridge the gap between the molecular scale and macroscopic material properties. While not directly applied to this compound, these advanced techniques hold promise for understanding its behavior in complex reaction environments, such as those found in biofuel production, where side reactions and catalyst deactivation are significant challenges. The computational investigation into humin formation from HMF using the MC-AFIR method is another example of an advanced technique used to explore complex reaction networks. nih.gov
Academic and Industrial Applications of Furanic Aldehydes and Derivatives
Versatility as Building Blocks in Organic Synthesis
The unique chemical structure of 5-(propoxymethyl)furan-2-carbaldehyde, featuring a reactive aldehyde group and an ether linkage on a furan (B31954) ring, makes it a valuable and versatile building block in organic synthesis. These functionalities allow for a wide range of chemical transformations, leading to the production of diverse and valuable molecules.
Precursors for Fine Chemicals and Specialty Polymers
This compound, as a derivative of HMF, is a key precursor in the synthesis of a variety of fine chemicals and specialty polymers. The aldehyde group can undergo oxidation to a carboxylic acid, reduction to an alcohol, or participate in condensation reactions, while the ether linkage offers stability and tailored properties. The furan ring itself can be involved in various cycloaddition and ring-opening reactions.
The synthesis of various 5-(alkoxymethyl)furfurals (AMFs) has been achieved with excellent yields by reacting biomass-derived 5-(chloromethyl)furfural (CMF) or 5-(bromomethyl)furfural (BMF) with the corresponding alcohol. researchgate.netresearchgate.net This methodology is directly applicable to the synthesis of this compound from propanol (B110389).
The resulting alkoxymethylfurfurals are valuable intermediates. For instance, they can be converted into a range of derivatives with applications in pharmaceuticals and agrochemicals. The aldehyde functionality allows for the formation of imines, oximes, and other nitrogen-containing heterocycles. nih.gov
In the realm of polymer chemistry, furan-based monomers are of significant interest for producing bio-based polymers. While extensive research has focused on polyesters derived from 2,5-furandicarboxylic acid (FDCA), which can be produced from the oxidation of HMF ethers, the aldehyde functionality of compounds like this compound can also be utilized. For example, condensation reactions with phenols or urea (B33335) can lead to the formation of furan-based resins. csic.es
Below is a table summarizing the types of fine chemicals and polymer precursors that can be derived from 5-(alkoxymethyl)furfurals, with the understanding that these pathways are applicable to this compound.
| Precursor Compound | Reaction Type | Product Class | Potential Applications |
| 5-(Alkoxymethyl)furan-2-carbaldehyde | Oxidation | 5-(Alkoxymethyl)furan-2-carboxylic acid | Monomer for polyesters and polyamides |
| 5-(Alkoxymethyl)furan-2-carbaldehyde | Reduction | [5-(Alkoxymethyl)furan-2-yl]methanol | Diol for polyurethanes and polyesters |
| 5-(Alkoxymethyl)furan-2-carbaldehyde | Condensation with phenols/urea | Furan-based resins | Adhesives, coatings, composites |
| 5-(Alkoxymethyl)furan-2-carbaldehyde | Reductive amination | 5-(Alkoxymethyl)furan-2-amine | Intermediate for pharmaceuticals and agrochemicals |
Synthesis of Complex Heterocyclic Compounds
The aldehyde group of this compound is a key functional handle for the construction of more complex heterocyclic structures. A variety of condensation reactions can be employed to build new rings onto the furan core.
One common approach is the reaction with active methylene (B1212753) compounds. For example, the condensation of 5-substituted furan-2-carbaldehydes with compounds like malononitrile (B47326) or ethyl cyanoacetate, followed by cyclization, can lead to the formation of various fused heterocyclic systems. nih.gov
The Erlenmeyer-Plöchl reaction, which involves the condensation of an aldehyde with hippuric acid, can be used to synthesize azlactones. These are versatile intermediates for the preparation of α-amino acids and other heterocyclic compounds. nih.gov The reaction of 5-substituted furan-2-carbaldehydes with hippuric acid has been shown to produce the corresponding 4-furfurylidene-2-phenyl-5(4H)-oxazolones. nih.gov
Furthermore, multicomponent reactions involving furan-2-carbaldehydes provide an efficient route to complex molecules in a single step. These reactions can be used to synthesize a wide array of heterocyclic structures with potential biological activity. researchgate.net For instance, the reaction of a 5-substituted furan-2-carbaldehyde, a β-ketoester, and a nitrogen source like ammonia (B1221849) or an amine can lead to the formation of dihydropyridines.
The table below illustrates some of the heterocyclic systems that can be synthesized from 5-substituted furan-2-carbaldehydes.
| Reactant(s) with this compound | Resulting Heterocyclic System |
| Hippuric Acid | Oxazolone |
| Malononitrile and a base | Dihydropyridine derivative |
| β-Ketoester and an amine | Dihydropyridine derivative |
| Hydrazine or its derivatives | Pyrazoline |
Biomass Valorization to Sustainable Chemicals and Biofuels
The production of this compound is intrinsically linked to the concept of biomass valorization, which aims to convert renewable biomass into valuable chemicals and fuels. As a derivative of HMF, it plays a role in the broader strategy of creating a sustainable chemical industry based on biorefinery concepts.
Integration into Bio-refinery Concepts and Platform Chemical Production
This compound is a second-generation biorefinery product, derived from the platform chemical HMF. HMF itself is produced from the dehydration of C6 sugars (hexoses) found in lignocellulosic biomass. The etherification of HMF to 5-(alkoxymethyl)furfurals, including the propoxy derivative, is a key upgrading step that enhances the stability and hydrophobicity of the molecule, making it more suitable for various applications. repec.orgdntb.gov.ua
The synthesis of 5-(alkoxymethyl)furfurals can be achieved through the reaction of HMF with the corresponding alcohol in the presence of an acid catalyst. google.com This process can be integrated into a biorefinery where sugars are first extracted from biomass and converted to HMF, which is then immediately etherified. This integration minimizes the degradation of the relatively unstable HMF.
The resulting this compound can then serve as a platform for the production of a range of other chemicals, as detailed in the previous sections. This cascading approach, where a primary platform chemical is converted into a more stable and versatile secondary platform chemical, is a cornerstone of modern biorefinery design.
Potential as Bio-based Fuel Additives and Components (e.g., Biodiesel Components)
Alkoxymethylfurfurals, including this compound, have garnered significant attention as potential biofuels and fuel additives. repec.org Their properties, such as high energy density and good solubility in diesel fuel, make them attractive candidates for blending with conventional fuels or even as standalone replacements. researchgate.net
The etherification of HMF to produce alkoxymethylfurfurals is a key strategy to improve its fuel properties. The resulting ethers have lower volatility and higher cetane numbers compared to HMF, which are desirable characteristics for diesel fuels. Research on 5-(ethoxymethyl)furfural (EMF) has shown that it can be an effective diesel additive, improving combustion efficiency and reducing soot emissions. acs.org Given the structural similarity, this compound is expected to exhibit comparable or even enhanced fuel properties due to its longer alkyl chain, which would further increase its hydrophobicity and energy content.
| Fuel Component | Molecular Formula | Energy Density (MJ/L) (estimated) | Key Advantages |
| 5-(Methoxymethyl)furan-2-carbaldehyde (MMF) | C7H8O3 | ~30 | High oxygen content, reduces particulate emissions |
| 5-(Ethoxymethyl)furan-2-carbaldehyde (B1367172) (EMF) | C8H10O3 | ~32 | Good blend-stock for diesel, improves cetane number |
| This compound | C9H12O4 | ~34 | Higher energy density, increased hydrophobicity |
Applications in Materials Science
The furanic structure of this compound provides a foundation for the development of novel materials with unique properties. The ability of the furan ring to undergo polymerization and cross-linking reactions is central to its application in materials science.
Furan-based resins, often produced from the polymerization of furfuryl alcohol (which can be derived from the reduction of furfural), are known for their excellent thermal stability, chemical resistance, and low flammability. csic.es While not a direct application of this compound, the aldehyde functionality can be used to create similar resinous materials through condensation reactions with phenol (B47542) or urea. The propoxymethyl group would be incorporated into the polymer backbone, potentially modifying the flexibility and hydrophobicity of the resulting material.
These furan-based resins find use as binders in foundry cores and molds, as well as in the production of corrosion-resistant cements and coatings. csic.es The incorporation of the propoxymethyl side chain could lead to resins with improved processability or enhanced performance characteristics for specific applications.
Furthermore, furan derivatives can be used to create novel composite materials. By blending furan resins with reinforcing fibers such as glass or natural fibers, it is possible to produce lightweight composites with high strength and thermal resistance. These materials have potential applications in the automotive and construction industries. The specific properties of a composite made with a resin derived from this compound would depend on the nature of the polymerization and the interaction between the polymer matrix and the reinforcing material.
Development of Furan Resins for Composites and Coatings
Furanic aldehydes, particularly furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), are foundational monomers for the synthesis of furan resins, a class of thermosetting polymers derived from renewable biomass sources. engconfintl.orgmdpi.com These bio-based resins are gaining significant attention as sustainable alternatives to petroleum-based polymers like phenolics and epoxies for high-performance applications. researchgate.net The process typically involves the conversion of the furanic aldehyde to a more reactive intermediate, such as furfuryl alcohol, which then undergoes acid-catalyzed polycondensation to form a prepolymer resin. wikipedia.org This liquid resin can be subsequently cured into a hard, infusible thermoset by applying heat or adding strong acids. wikipedia.org
The resulting cured furan resins exhibit a range of desirable properties, making them suitable for demanding applications in composites and coatings. They are known for their excellent thermal stability, with some grades being usable continuously at temperatures up to 150 °C. wikipedia.org Furthermore, they possess high chemical resistance against strong acids, bases, and non-oxidizing solvents, along with notable mechanical strength and low flammability. wikipedia.orgconicet.gov.ar
Research into furan-based thermosets has demonstrated their potential to match or even exceed the performance of traditional resins. For instance, furan-based epoxy amine systems have been shown to have a higher Young's modulus (>5 GPa) and compressive yield strength (>150 MPa) compared to conventional epoxies. engconfintl.org Similarly, structure-property studies comparing analogous furan-based and phenyl-based epoxy monomers revealed that the furan-based polymers possess a higher glass transition temperature (Tg) and improved glassy modulus. researchgate.net
While specific research on this compound in resin applications is not extensively documented, its structure, featuring a reactive aldehyde group and a furan ring, makes it a viable candidate for creating novel furanic polymers. The propoxymethyl group would be expected to influence properties such as solubility, viscosity of the prepolymer, and the flexibility and hydrophobicity of the final cured resin. Its synthesis would follow from the etherification of HMF, a well-established platform chemical. mdpi.com The development of such derivatives is part of a broader effort to create a family of furan-based thermosets for composites, coatings, and adhesives that require high performance and thermal management capabilities. engconfintl.org
Table 1: Comparative Properties of Furan-Based Thermosets vs. Analogues
This table summarizes key performance metrics for furan-based polymers compared to their traditional phenyl-based counterparts, as reported in research literature.
| Property | Furan-Based Polymer System | Phenyl-Based Analogue | Performance Advantage | Source |
| Glass Transition Temp. (Tg) | Higher (Δ = 8–16 °C) | Lower | Improved thermal stability | researchgate.net |
| Glassy Modulus | Higher (Δ = 0.1 to 0.6 GPa) | Lower | Increased stiffness | researchgate.net |
| Young's Modulus | >5 GPa | Typically lower | Higher stiffness | engconfintl.org |
| Compressive Yield Strength | >150 MPa | Typically lower | Higher strength under load | engconfintl.org |
| Char Yield (at 800°C) | Up to 70% | Varies | Enhanced fire resistance | engconfintl.org |
Role in Organic Electronics
The furan ring is a valuable heterocyclic building block that is increasingly being integrated into π-conjugated molecular structures for applications in organic electronics. researchgate.net Furan-containing compounds are explored as organic semiconductors due to their potential for high charge carrier mobility and bright luminescence. researchgate.net These materials are of interest for use in devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). researchgate.net
Furan can be incorporated into these systems either as a π-spacer linking other aromatic units or by being fused into a larger conjugated system. researchgate.net Research has shown that furan-phenylene co-oligomers exhibit excellent solubility and good hole-transport properties. researchgate.net The strategic design of furan-containing polymers, such as those with a head-to-head linked dialkylbifuran structure, has led to semiconductors with high charge mobilities, demonstrating that the furan moiety is a promising component for constructing high-performance polymeric semiconductors. researchgate.net
Linear conjugated systems based on furan derivatives are of particular interest because they can combine high charge mobility with strong luminescence, which is advantageous for developing efficient light-emitting electronic devices. researchgate.netrsc.org The aldehyde functional group on compounds like this compound provides a reactive site for synthetic transformations, allowing it to be used as a starting material for building more complex, conjugated oligomers and polymers relevant to organic electronics. Through chemical reactions such as condensation or Wittig-type couplings, the aldehyde can be converted into a double bond, extending the π-conjugation of the molecule, a critical step in the synthesis of active materials for organic electronic applications.
Table 2: Research Findings in Furan-Based Organic Semiconductors
This table highlights key findings and performance metrics for organic semiconductors incorporating furan moieties.
| Furan-Based Material Type | Key Finding/Property | Achieved Performance | Application Area | Source |
| Quinoidal Oligofuran | High charge carrier mobility | Mobility of 7.7 cm²V⁻¹s⁻¹ | Organic Field-Effect Transistors (OFETs) | researchgate.net |
| Furan-Phenylene Co-oligomers | Good hole-transport properties and bright luminescence | Not specified | Organic Optoelectronics | researchgate.net |
| HH Linked Dialkylbifuran Polymers | High charge mobility among furan-containing polymers | Among the best for furan-containing polymers | Polymer Semiconductors | researchgate.net |
| Benzothieno[3,2-b]benzofuran Derivative | Multifunctional semiconductor with high charge transport and strong emission | Max. current efficiency of 2.96 cd A⁻¹ (OLED) | OLEDs, OFETs, Organic Phototransistors | researchgate.net |
Green Solvent Applications Derived from Furan Compounds
Furan derivatives, sourced from the conversion of lignocellulosic biomass, are recognized as important "platform chemicals" that can be used to produce a new generation of green solvents. rsc.orgrsc.org The push for sustainable chemistry has driven interest in replacing conventional, often toxic and petroleum-derived solvents with bio-based alternatives that are more environmentally benign. psu.eduopenpr.com Furfural, the parent compound of the furanic aldehyde family, has long been used as a selective solvent in the petroleum industry and for dissolving various organic materials and resins. rsc.orgscispace.com
The unique properties of the furan ring and the ability to introduce various functional groups allow for the tuning of solvent characteristics such as polarity, boiling point, and solvency power. acs.org Tetrahydrofuran (B95107) (THF), a hydrogenated derivative of furan, is a widely used industrial solvent and a precursor for polymers. scispace.com The development of other furan-based solvents is an active area of research, aiming to provide a portfolio of green solvents with diverse properties. rsc.org
The solvent can also play a critical role in directing the outcome of chemical reactions. Studies on the catalytic hydrogenation of furfural have shown that the choice of solvent significantly modifies the selectivity towards desired products like methylfuran or furfuryl alcohol. acs.org This demonstrates a dual role for furanic compounds: not only as precursors to value-added chemicals but also as the reaction medium itself, influencing the efficiency and selectivity of green chemical processes. acs.org Compounds such as this compound represent a class of functionalized furans that could potentially serve as specialized, high-boiling point polar aprotic solvents, though their application in this area requires further investigation. The ether linkage in such molecules contributes to their solvent properties, similar to established ether-based solvents.
Future Research Directions and Challenges
Development of Highly Efficient and Selective Catalytic Systems for 5-(Propoxymethyl)furan-2-carbaldehyde Production
The direct synthesis of PMFCA from biomass-derived HMF and propanol (B110389) is a critical area of research. The challenge lies in developing catalysts that are not only highly active but also exceptionally selective towards the desired propoxy ether, minimizing the formation of byproducts. Future work will likely focus on heterogeneous catalysts due to their ease of separation and recyclability, which are crucial for industrial applications.
Key research avenues include:
Solid Acid Catalysts: Investigating zeolites, ion-exchange resins, and metal oxides with tailored acidity and pore structures to facilitate the selective etherification of HMF with propanol.
Bifunctional Catalysts: Designing catalysts that can perform multiple reaction steps in a single pot, for instance, the dehydration of fructose (B13574) to HMF followed by its immediate etherification to PMFCA.
Nanocatalysts: Exploring the use of metal nanoparticles supported on various materials to enhance catalytic activity and selectivity at lower temperatures and pressures.
Research on the synthesis of other 5-(alkoxymethyl)furfurals (AMFs) provides valuable insights. For example, various AMFs have been synthesized with excellent yields by reacting 5-(chloromethyl)furfural (CMF) with different alcohols. researchgate.net This suggests that a two-step route (HMF to CMF, then CMF to PMFCA) is also a viable pathway to optimize.
Table 1: Catalytic Systems for the Synthesis of 5-(Alkoxymethyl)furfurals (AMFs)
| Catalyst System | Precursor | Alcohol | Yield (%) | Reference |
| No Catalyst (Neat) | 5-(Chloromethyl)furfural (CMF) | Methanol (B129727) | >90% | researchgate.net |
| No Catalyst (Neat) | 5-(Chloromethyl)furfural (CMF) | Ethanol (B145695) | >90% | researchgate.net |
| No Catalyst (Neat) | 5-(Chloromethyl)furfural (CMF) | 1-Butanol | >90% | researchgate.net |
| N,N-Diisopropylethylamine | 5-(Chloromethyl)furfural (CMF) | 1-Pentanol | Excellent | researchgate.net |
This interactive table is based on data from studies on analogous compounds and indicates promising pathways for PMFCA synthesis.
Optimization of Reaction Conditions for Enhanced Yield and Purity in Multi-step Syntheses
Achieving high yields and purity of PMFCA is paramount for its use as a fuel or chemical intermediate. This requires meticulous optimization of reaction parameters at each stage of its synthesis, from biomass feedstock to the final product. The conversion of HMF, a key intermediate, is often plagued by side reactions leading to the formation of humins and other undesirable byproducts. researchgate.net
Future research must systematically investigate the influence of:
Temperature and Pressure: Determining the optimal range to maximize reaction rates while suppressing degradation pathways.
Solvent Systems: The choice of solvent is critical. Biphasic systems, where HMF is continuously extracted from the reactive aqueous phase into an organic solvent, have shown promise in improving yields for HMF production and could be adapted for subsequent etherification. nih.gov
Reaction Time and Substrate Concentration: Balancing reaction completion with the prevention of product degradation over extended periods.
A study on the synthesis of various AMFs highlighted that reaction times of as little as three hours at temperatures between room temperature and 50°C were sufficient for high yields when starting from CMF. researchgate.net Similar optimization studies will be essential for the specific synthesis of PMFCA.
Exploration of Novel Biocatalytic and Electrocatalytic Pathways for Sustainable Production
To align with the principles of green chemistry, exploring biocatalytic and electrocatalytic routes for PMFCA production is a significant future direction. These methods operate under mild conditions (ambient temperature and pressure), potentially leading to higher selectivity and reduced energy consumption compared to traditional thermocatalytic processes.
Biocatalysis: This involves using whole cells or isolated enzymes to catalyze specific reaction steps. rsc.org While the biocatalytic synthesis of HMF ethers is a nascent field, research into the enzymatic conversion of HMF to other valuable derivatives, such as 2,5-furandicarboxylic acid (FDCA) and 2,5-bis(hydroxymethyl)furan (BHMF), is well-established. researchgate.netmdpi.comrsc.orgnih.gov Future work could focus on discovering or engineering enzymes (e.g., ether hydrolases in reverse or novel transferases) capable of forming the ether linkage between HMF and propanol. One-pot multi-enzyme cascades are a particularly promising strategy. rsc.orgresearchgate.net
Electrocatalysis: This approach uses renewable electricity to drive chemical transformations. rsc.org The electrocatalytic hydrogenation of HMF to BHMF has been demonstrated with high efficiency. rsc.org Research is needed to develop electrocatalytic systems that can facilitate the etherification reaction, potentially through anode-driven activation of HMF or cathode-driven generation of a propanol-based nucleophile.
Table 2: Examples of Biocatalytic and Electrocatalytic Conversions of HMF
| Conversion | Method | Catalyst/Biocatalyst | Key Finding | Reference |
| HMF to BHMF | Electrocatalytic Hydrogenation | Ag/C cathode | High yield (85%) and efficiency in a paired cell. | rsc.org |
| HMF to FDCA | Biocatalysis (Whole-cell) | Pseudochrobactrum sp. B2L | 99% yield from 200 mM HMF. | rsc.org |
| HMF to BHMF | Biocatalysis (Immobilized Enzymes) | Co-immobilised alcohol dehydrogenases | Quantitative conversion with >99% selectivity. | rsc.org |
| HMF to AMFCA | Biocatalysis (Enzyme Cascade) | Four-enzyme cascade | One-pot, one-step conversion achieved. | rsc.org |
This interactive table showcases the potential of bio- and electrocatalysis in the HMF value chain, suggesting these routes are viable for future PMFCA production strategies.
Comprehensive Understanding of Reaction Mechanisms to Guide Catalyst and Process Design
A fundamental understanding of the reaction mechanisms involved in PMFCA synthesis is crucial for rational catalyst design and process optimization. This includes elucidating the desired reaction pathways and identifying the competing side reactions that lead to impurities and yield loss.
Key areas for mechanistic studies include:
Etherification Pathway: Investigating the mechanism of ether formation, whether it proceeds via an SN1 or SN2 type reaction, and how the catalyst's properties influence this pathway.
Byproduct Formation: Characterizing the structure of humins and other byproducts formed from the degradation of HMF and PMFCA under various conditions. researchgate.net
Catalyst Deactivation: Studying the mechanisms by which catalysts lose activity over time, such as coking or leaching of active sites, to develop more robust and stable systems. nih.gov
Mechanistic studies on the oxidation of related furan (B31954) aldehydes have shown how the catalyst can actively participate in and direct the reaction pathway, for instance, through the formation of dearomatized complexes. exlibrisgroup.com Similar detailed spectroscopic and computational studies are needed for the synthesis of PMFCA to provide insights that can guide the development of superior catalysts.
Integration of this compound into Circular Economy Frameworks for Biomass Utilization
The production of PMFCA should be viewed within the broader context of a circular economy and the integrated biorefinery concept. nih.gov This approach emphasizes the complete utilization of biomass, minimizing waste and maximizing value. Lignocellulosic biomass is composed of cellulose (B213188), hemicellulose, and lignin (B12514952). While PMFCA is derived from the C6 sugars (fructose) of cellulose, a truly sustainable process must also find value in the C5 sugars from hemicellulose and the lignin fraction.
Future research should focus on:
Co-valorization of Biomass Streams: Developing processes where the production of PMFCA is coupled with the conversion of C5 sugars into other platform chemicals (like furfural) and the depolymerization of lignin into aromatic compounds.
Waste as a Resource: Investigating the use of waste streams from the process, such as the aqueous phase after extraction or the spent catalyst, as resources for other applications or for catalyst regeneration.
Addressing Scalability and Economic Viability for Industrial Implementation
For PMFCA to become a commercially viable product, the transition from laboratory-scale synthesis to large-scale industrial production must be addressed. This presents significant engineering and economic challenges.
Key considerations for future research and development include:
Process Intensification: Developing continuous flow reactors instead of batch processes to improve efficiency, safety, and scalability.
Catalyst Cost and Longevity: The cost of catalysts, particularly those based on noble metals, can be a major barrier. rsc.org Research into abundant, earth-metal-based catalysts and improving the long-term stability and recyclability of existing systems is essential.
Downstream Processing: Designing energy-efficient and cost-effective methods for separating and purifying PMFCA from the reaction mixture.
Techno-Economic Analysis (TEA): Performing detailed TEAs to identify cost drivers and to guide research efforts towards improving the economic feasibility of the entire production process. The high cost of catalysts and issues with product recovery are often cited as major hindrances to the commercialization of similar bio-based chemicals. rsc.org
By systematically addressing these research directions and challenges, the scientific community can pave the way for this compound to become a key component of a future sustainable chemical industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
